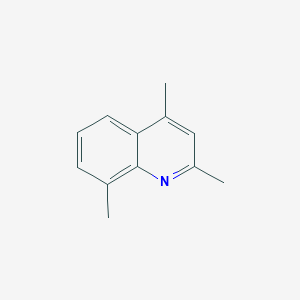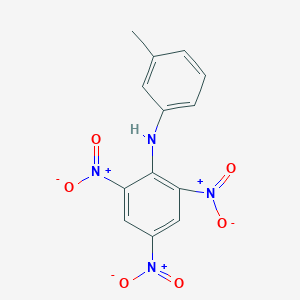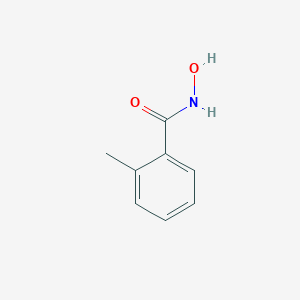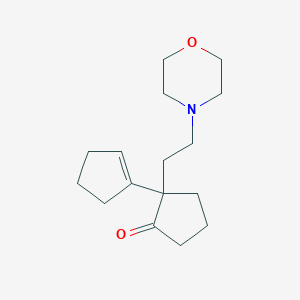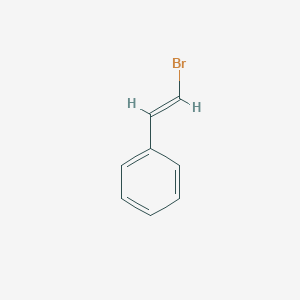![molecular formula C17H30O2 B092827 (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol CAS No. 18671-36-8](/img/structure/B92827.png)
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol, also known as HU-308, is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol exerts its effects through the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been shown to play a role in modulating inflammation and immune responses. Activation of CB2 receptors by (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol leads to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of multiple sclerosis, Alzheimer's disease, and neuropathic pain. (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death. Additionally, (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol in lab experiments is its specificity for the CB2 receptor. This allows for the study of the effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol is its relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for the study of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol. One area of interest is the potential use of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol and its effects on various physiological systems. Finally, the development of more potent analogs of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol may lead to the development of more effective therapeutics.
Méthodes De Synthèse
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,6-dimethylphenol with 3-bromopropionyl chloride in the presence of triethylamine to form 2-(3-bromopropionyl)-6-methylphenol. This intermediate is then reacted with 2,3-dihydrofuran in the presence of potassium carbonate to form 2-(3-furanyl)-6-methylphenol. The final step involves the reaction of 2-(3-furanyl)-6-methylphenol with 1,1-dimethylheptylamine in the presence of potassium tert-butoxide to form (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol.
Applications De Recherche Scientifique
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been studied in animal models of multiple sclerosis, Alzheimer's disease, and neuropathic pain, with promising results.
Propriétés
Numéro CAS |
18671-36-8 |
|---|---|
Nom du produit |
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol |
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(6R,6aS,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol |
InChI |
InChI=1S/C17H30O2/c1-15(2)8-6-9-16(3)13-7-5-10-19-17(13,4)11-12(18)14(15)16/h12-14,18H,5-11H2,1-4H3/t12-,13-,14+,16-,17?/m1/s1 |
Clé InChI |
PJZDQIGNLCWGIY-ICLMQEEASA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1[C@@H](CC3([C@@H]2CCCO3)C)O)(C)C |
SMILES |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
SMILES canonique |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
Synonymes |
(8ξ)-8,13-Epoxy-14,15,16-trinorlabdan-6β-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)

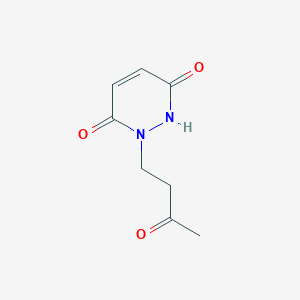
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)

